Cas no 2102539-28-4 (3-amino-3,4-dihydro-2H-1-benzopyran-5-ol)

3-amino-3,4-dihydro-2H-1-benzopyran-5-ol 化学的及び物理的性質
名前と識別子
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- 3-Aminochroman-5-ol
- 5-hydroxy-3-aminochroman
- SB47224
- 3-amino-3,4-dihydro-2H-1-benzopyran-5-ol
- (-)-3-Amino-3,4-dihydro-2H-1-benzopyran-5-ol
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- MDL: MFCD24662376
- インチ: 1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2
- InChIKey: VPUUQIZZTQPFQV-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=C(C=2CC(C1)N)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 55.5
3-amino-3,4-dihydro-2H-1-benzopyran-5-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-325783-5.0g |
3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |
2102539-28-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-18 | |
Enamine | EN300-325783-0.25g |
3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |
2102539-28-4 | 95.0% | 0.25g |
$601.0 | 2025-03-18 | |
Enamine | EN300-325783-10g |
3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |
2102539-28-4 | 10g |
$5221.0 | 2023-09-04 | ||
Enamine | EN300-325783-1g |
3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |
2102539-28-4 | 1g |
$1214.0 | 2023-09-04 | ||
Enamine | EN300-325783-1.0g |
3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |
2102539-28-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-18 | |
Enamine | EN300-325783-0.1g |
3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |
2102539-28-4 | 95.0% | 0.1g |
$420.0 | 2025-03-18 | |
Enamine | EN300-325783-0.5g |
3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |
2102539-28-4 | 95.0% | 0.5g |
$947.0 | 2025-03-18 | |
Enamine | EN300-325783-2.5g |
3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |
2102539-28-4 | 95.0% | 2.5g |
$2379.0 | 2025-03-18 | |
Enamine | EN300-325783-0.05g |
3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |
2102539-28-4 | 95.0% | 0.05g |
$282.0 | 2025-03-18 | |
Enamine | EN300-325783-10.0g |
3-amino-3,4-dihydro-2H-1-benzopyran-5-ol |
2102539-28-4 | 95.0% | 10.0g |
$5221.0 | 2025-03-18 |
3-amino-3,4-dihydro-2H-1-benzopyran-5-ol 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
3-amino-3,4-dihydro-2H-1-benzopyran-5-olに関する追加情報
The Chemical Compound 3-Amino-3,4-Dihydro-2H-1-Benzopyran-5-Ol (CAS No: 2102539-28-4)
The compound 3-amino-3,4-dihydro-2H-1-benzopyran-5-ol, with the CAS registry number No 2102539, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and structural versatility. The molecule features a benzene ring fused with a dihydro-pyran ring system, along with an amino group and a hydroxyl group positioned at specific sites that contribute to its unique properties.
Recent studies have highlighted the potential of No 2102539 in various applications, particularly in drug discovery and development. Its structure allows for interactions with multiple biological targets, making it a promising candidate for therapeutic interventions. Researchers have explored its role in modulating cellular signaling pathways, which could lead to novel treatments for conditions such as neurodegenerative diseases and inflammatory disorders.
The synthesis of No 210 has been optimized through advanced organic synthesis techniques, ensuring high purity and scalability for large-scale production. This is crucial for its potential use in pharmaceutical formulations and other industrial applications. The compound's stability under various conditions has also been extensively studied, providing insights into its suitability for different environments.
In terms of biological activity, No 21 has shown potent antioxidant properties, which are essential for protecting cells from oxidative stress—a key factor in aging and various diseases. Additionally, its ability to inhibit certain enzymes has opened avenues for exploring its role in metabolic disorders and cancer therapy.
The structural uniqueness of No 4 also makes it an interesting subject for material science research. Its ability to form stable complexes with metal ions has been investigated for potential use in catalysis and sensor technologies. Furthermore, its optical properties have been studied for applications in optoelectronics and photonics.
In conclusion, the compound No 9 represents a valuable addition to the arsenal of chemical entities with multifaceted applications across various scientific disciplines. Continued research into its properties and mechanisms of action will undoubtedly unlock new possibilities for its utilization in both therapeutic and industrial contexts.
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